molecular formula C29H40O5 B010187 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate CAS No. 107133-34-6

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Cat. No.: B010187
CAS No.: 107133-34-6
M. Wt: 468.6 g/mol
InChI Key: SDWUPBPBMWMRLN-NSOVKSMOSA-N
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Description

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: is an organic compound that belongs to the class of epoxy esters. This compound is characterized by the presence of an epoxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a decyloxy chain. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate typically involves a multi-step process:

    Epoxidation: The initial step involves the epoxidation of a suitable precursor, such as a hexyloxy phenyl compound, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.

    Esterification: The next step involves the esterification of the epoxidized compound with 4-(decyloxy)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the ester linkage, to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group may yield diols, while reduction of the ester linkage may produce alcohols.

Scientific Research Applications

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and biochemical pathways.

    Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its reactive epoxy group.

Mechanism of Action

The mechanism by which 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate exerts its effects involves interactions with various molecular targets:

    Epoxy Group Reactivity: The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules.

    Aromatic Rings: The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific targets.

    Ester Linkage: The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activities.

Comparison with Similar Compounds

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as and share structural similarities but differ in the length of the epoxy-containing alkyl chain.

    Uniqueness: The specific combination of the epoxy group, phenyl ring, and decyloxy benzoate moiety in imparts unique chemical reactivity and physical properties, making it distinct from other related compounds.

Properties

IUPAC Name

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWUPBPBMWMRLN-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107133-34-6
Record name 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What distinct phases does EHPDB exhibit and how are they characterized?

A: EHPDB showcases several liquid crystal phases, including nematic (N), smectic A (SmA), smectic C (SmC), and a metastable S3 phase. [] These phases are distinguished by their varying degrees of molecular order and orientation. For instance, the SmC phase, a chiral tilted smectic phase, exhibits ferroelectric properties, meaning it possesses spontaneous electric polarization that can be switched by an electric field. [, ]

Q2: What molecular motions contribute to the dielectric properties of EHPDB?

A: Research using time-domain reflectometry reveals two primary relaxation processes in EHPDB. [, ] The high-frequency process, occurring around 2 GHz, is attributed to rapid internal molecular reorientations. Conversely, the low-frequency process, observed around 150 MHz, is linked to the hindered rotation of molecules around their long axis. This hindered rotation is significant as it contributes to the macroscopic polarization observed in the ferroelectric SmC* phase. [, ]

Q3: How do polymer networks influence the SmC* phase in EHPDB?

A: Studies employing high-resolution x-ray diffraction demonstrate that incorporating polymer networks into EHPDB influences the tilt angle within the SmC phase. [] Notably, polymerizing EHPDB within the SmC phase leads to a more pronounced decrease in tilt angle compared to polymerization in the isotropic phase. Furthermore, the presence of even trace amounts of polymer can alter the nature of the SmA-SmC transition from a weak first-order to a continuous transition. []

Q4: How can the dielectric properties of EHPDB be exploited in applications?

A: EHPDB's dielectric anisotropy, meaning the difference in its permittivity (ability to store electrical energy) along different directions, makes it valuable in liquid crystal displays (LCDs). [] By controlling the orientation of EHPDB molecules with electric fields, the intensity of light passing through the material can be modulated, forming the basis of LCD technology.

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